molecular formula C12H15N5O B5859983 N-(4-ethylphenyl)-2-(5-methyltetrazol-1-yl)acetamide

N-(4-ethylphenyl)-2-(5-methyltetrazol-1-yl)acetamide

Cat. No.: B5859983
M. Wt: 245.28 g/mol
InChI Key: GASDTHGCUQRHKV-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(5-methyltetrazol-1-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethyl-substituted phenyl group and a methyltetrazolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(5-methyltetrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the tetrazole derivative with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine.

    Ethylphenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(5-methyltetrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(4-ethylphenyl)-2-(5-methyltetrazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving tetrazole derivatives.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(5-methyltetrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with biological targets in a similar manner.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-(5-methyltetrazol-1-yl)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-ethylphenyl)-2-(5-phenyltetrazol-1-yl)acetamide: Similar structure but with a phenyl group instead of a methyl group on the tetrazole ring.

Uniqueness

N-(4-ethylphenyl)-2-(5-methyltetrazol-1-yl)acetamide is unique due to the specific combination of the ethylphenyl and methyltetrazolyl groups. This unique structure may confer distinct pharmacological or material properties compared to similar compounds.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(5-methyltetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-3-10-4-6-11(7-5-10)13-12(18)8-17-9(2)14-15-16-17/h4-7H,3,8H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASDTHGCUQRHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=NN=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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